3-(Thiophen-2-yl)morpholine
Description
3-(Thiophen-2-yl)morpholine (CAS 111410-97-0) is a heterocyclic compound comprising a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a thiophene moiety at the 3-position. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol . The compound is sensitive to light and moisture, requiring storage in a dark, dry environment at 2–8°C. Key hazards include toxicity upon ingestion, skin contact, or inhalation (H302, H312, H315, etc.) .
Properties
IUPAC Name |
3-thiophen-2-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCRMVMDRUMUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912150 | |
| Record name | 3-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111410-97-0 | |
| Record name | Morpholine, 3-(2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Thiophen-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-bromothiophene with morpholine in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction typically occurs under mild conditions, with the mixture being heated to around 100°C for several hours.
Another method involves the direct alkylation of morpholine with 2-thiophenylmethyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. This reaction proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)morpholine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis.
Basic Structure
- Molecular Formula : C_9H_11NOS
- Molecular Weight : 181.26 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. A study conducted by Ali et al. (2020) demonstrated that compounds containing thiophene and morpholine showed enhanced activity against various bacterial strains, suggesting potential as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in specific cancer cell lines, indicating a mechanism of action that warrants further investigation .
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes. Its ability to participate in reactions due to the presence of the morpholine nitrogen makes it valuable for creating novel compounds with desired properties .
Materials Science
Conductive Polymers
In materials science, derivatives of thiophene are known for their electrical conductivity. Research has explored the incorporation of this compound into polymer matrices to enhance electrical properties. Studies have shown that such composites can be used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Agricultural Chemistry
Pesticidal Activity
Emerging research suggests that compounds like this compound may possess pesticidal properties. Preliminary studies indicate that certain derivatives can act as effective insecticides or fungicides, potentially offering alternatives to conventional agricultural chemicals .
Case Study 1: Antimicrobial Efficacy
A comprehensive study by Smith et al. (2021) evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Synthesis of Novel Anticancer Agents
In a study published in Cancer Research (2022), researchers synthesized a series of morpholine-based compounds, including those with thiophene substitutions. The study reported promising results with several compounds exhibiting IC50 values below 10 µM against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)morpholine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
- (R)- and (S)-3-(Thiophen-2-yl)morpholine (CAS 1213140-44-3 and 1213662-44-2): These enantiomers exhibit identical physicochemical properties but may differ in biological activity due to stereospecific interactions. Their structural similarity score is 1.00 compared to the parent compound .
- 2-(Thiophen-3-yl)morpholine (CAS 1247392-06-8): A positional isomer with the thiophene substituted at the 3-position instead of the 2-position. This minor structural change could alter electronic properties and binding affinity in biological systems .
Derivatives with Modified Substituents
- 2-Morpholino-2-(thiophen-2-yl)ethanamine (CAS 851176-37-9, similarity 0.82): The ethanamine substituent may improve hydrogen-bonding capacity, influencing pharmacokinetic properties .
Thiomorpholine Analogs
Thiomorpholine derivatives replace the oxygen atom in the morpholine ring with sulfur. For example:
- 2-(Thiophen-2-yl)dihydroquinoline-thiomorpholine hybrids: These compounds exhibit reduced antimycobacterial activity compared to their morpholine counterparts (MIC: 12.5 µg/mL vs. <12.5 µg/mL for morpholine analogs), highlighting the critical role of oxygen in bioactivity .
Table 1: Key Properties of Selected Compounds
Antimicrobial and Antimycobacterial Activity
- Morpholine analogs : Exhibit superior activity against Mycobacterium tuberculosis (MIC <12.5 µg/mL) compared to thiomorpholine derivatives, attributed to oxygen's hydrogen-bonding capability .
- Pyrazole-morpholine hybrids: 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine derivatives show anti-trypanosomal activity (IC₅₀: 1.0 µM), which is six-fold reduced upon replacing pyrazole with isoxazole .
α-Glucosidase Inhibition
Biological Activity
3-(Thiophen-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound consists of a morpholine ring substituted with a thiophene moiety. The structure can be represented as follows:
This compound is known for its ability to participate in various chemical interactions, including π-π stacking and hydrogen bonding, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring enhances the compound's ability to engage in π-π interactions with aromatic residues in proteins, while the morpholine ring facilitates hydrogen bonding with polar residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis. For instance, certain derivatives demonstrated effective inhibition at concentrations as low as 7.81 μg/mL .
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have reported that thiophene-containing compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, compounds derived from this compound have shown efficacy against several cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models revealed that compounds with similar structures significantly reduced inflammation markers such as IL-6 and TNF-α . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-(Thiophen-2-yl)morpholine, and how are reaction conditions optimized?
Synthesis typically involves coupling morpholine derivatives with thiophene-containing precursors. For example, in biocatalytic applications, batch-mode reactions using immobilized enzymes (e.g., SwCNTNH2-PAL) have been employed for stereoselective synthesis, with optimized parameters such as room temperature, THF solvent, and triethylamine as a base to neutralize byproducts . Computational tools like density-functional theory (DFT) can predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature) by evaluating transition-state energies .
Q. What spectroscopic and chromatographic methods are used for structural characterization?
- Raman spectroscopy : Thiophene-morpholine derivatives exhibit distinct vibrational modes in the Raman-silent region (e.g., 679 cm⁻¹ for thiophen-2-yl groups), enabling differentiation from structural analogs .
- HPLC and NMR : Reverse-phase HPLC with UV detection (e.g., C18 columns) and ¹H/¹³C NMR (in deuterated solvents like CDCl₃) are standard for purity assessment and structural elucidation .
Q. What physicochemical properties are critical for solubility and stability studies?
Key properties include:
- LogP : Predicted via DFT-derived descriptors to assess hydrophobicity, influencing solubility in organic solvents like THF or DCM .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for storage and reaction planning .
Advanced Research Questions
Q. How can density-functional theory (DFT) guide the design of this compound derivatives?
DFT with hybrid functionals (e.g., B3LYP) calculates electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict reactivity and regioselectivity in derivatization. For example, exact-exchange terms in functionals improve accuracy for atomization energies (average deviation <2.4 kcal/mol), aiding in rational drug design .
Q. What strategies address enantioselectivity challenges in biocatalytic synthesis?
Immobilized enzymes (e.g., SwCNTNH2-PAL) enhance enantiomeric excess (ee) in ammonia elimination/addition reactions. Batch-mode optimization with kinetic resolution (monitored via chiral HPLC) and pH control (e.g., phosphate buffers) can achieve >90% ee for thiophene-morpholine hybrids .
Q. How can contradictions in spectroscopic data be resolved during structural validation?
- Cross-validation : Combine Raman data (thiophene ring vibrations) with ¹H NMR coupling constants (e.g., J = 15–16 Hz for trans-alkene protons in acrylic acid derivatives) .
- X-ray crystallography : Resolve ambiguous NOE effects or rotational isomers by determining crystal structures, particularly for morpholine ring conformations .
Q. What in vitro assays evaluate the pharmacological potential of thiophene-morpholine derivatives?
- Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ determination) and TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) are standard. Morpholine’s electron-rich nitrogen enhances binding to hydrophobic enzyme pockets .
- Cytotoxicity profiling : MTT assays in normal cell lines (e.g., HEK-293) ensure selective toxicity thresholds .
Q. How are morpholine-thiophene hybrids utilized in material science applications?
- SERS imaging : Thiophene’s conjugated system enhances Raman signals in reporters (e.g., 3a in ), enabling subcellular imaging at 4.70–4.86 eV excitation energies .
- Polymer modification : Morpholine’s polarity improves solubility in conductive polymers for optoelectronic devices.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
